2-Chloro-6-(hydroxymethyl)benzonitrile chemical structure and properties
2-Chloro-6-(hydroxymethyl)benzonitrile chemical structure and properties
This guide details the chemical structure, synthesis, and applications of 2-Chloro-6-(hydroxymethyl)benzonitrile , a specialized intermediate in the development of benzoxaborole therapeutics (e.g., Tavaborole analogs) and isoindolinone-based pharmacophores.
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Executive Summary
2-Chloro-6-(hydroxymethyl)benzonitrile is a trisubstituted benzene derivative characterized by a dense functional array: a nitrile group (-CN) flanked by a chloro substituent (-Cl) and a hydroxymethyl group (-CH₂OH). This ortho,ortho-disubstitution pattern creates a high degree of steric strain and electronic unique reactivity, making the molecule a "privileged scaffold" for cyclization reactions.
It serves as a critical precursor in the synthesis of benzoxaboroles (boron-containing heterocycles with antifungal activity) and isoindolin-1-ones (scaffolds for antipsychotic and anticancer agents). Its utility lies in the proximity of the hydroxyl and nitrile groups, which facilitates intramolecular cyclization under mild conditions.
Chemical Identity & Structure
| Property | Detail |
| Chemical Name | 2-Chloro-6-(hydroxymethyl)benzonitrile |
| Systematic Name | 2-Chloro-6-(hydroxymethyl)benzene-1-carbonitrile |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| SMILES | ClC1=CC=CC(CO)=C1C#N |
| Key Features | Steric Crowding: The -CN group is sandwiched between -Cl and -CH₂OH.Cyclization Potential: The -CH₂OH is positioned perfectly for 5-exo-dig or 5-exo-trig attack on the nitrile or an introduced boron center.[1] |
Structural Analysis
The molecule's reactivity is defined by the "ortho-effect." The nitrile group activates the ring towards nucleophilic attack (at the chloro-position), while the hydroxymethyl group acts as an internal nucleophile. The chlorine atom serves two roles:
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Electronic Modulation: It withdraws electron density, increasing the acidity of the benzylic alcohol.
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Synthetic Handle: It allows for further functionalization via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SₙAr).
Synthetic Pathways[3][4][5]
Synthesis of this scaffold requires careful orchestration to prevent premature cyclization (forming phthalides) or over-reduction. Two primary routes dominate the literature.
Route A: Chemoselective Reduction (High Precision)
This method starts from 3-chloro-2-cyanobenzoic acid . The challenge is to reduce the carboxylic acid to the alcohol without touching the sensitive nitrile group. Borane-THF (BH₃·THF) is the reagent of choice due to its rapid reaction with carboxylic acids compared to nitriles at 0°C.
Route B: Radical Bromination & Hydrolysis (Industrial Scale)
This route begins with the commercially available 2-chloro-6-methylbenzonitrile . It involves radical bromination of the methyl group followed by hydrolysis. This pathway is more cost-effective for kilogram-scale production but requires careful control to avoid over-bromination.
Synthesis Workflow Diagram
Caption: Comparison of chemoselective reduction (Route A) vs. radical functionalization (Route B) for synthesis.
Experimental Protocols
Protocol A: Chemoselective Reduction of 3-Chloro-2-cyanobenzoic Acid
Source: Adapted from WO2015160641 (Immunomodulators) and related borane reduction methodologies.
Reagents:
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3-Chloro-2-cyanobenzoic acid (1.0 eq)
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Borane-tetrahydrofuran complex (BH₃[2]·THF), 1.0 M solution (2.0 eq)
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Anhydrous Tetrahydrofuran (THF)
Procedure:
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Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂).
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Dissolution: Dissolve 3-chloro-2-cyanobenzoic acid (e.g., 500 mg) in anhydrous THF (15 mL). Cool the solution to 0°C using an ice bath.
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Addition: Dropwise add the BH₃·THF solution (2.0 eq) over 20 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C). Monitor via HPLC or TLC. The carboxylic acid should disappear; the nitrile peak (IR ~2230 cm⁻¹) should remain intact.
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Quench: Cool back to 0°C. Carefully quench with Methanol (MeOH) until gas evolution ceases.
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Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.
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Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Applications in Drug Discovery[6]
Benzoxaborole Synthesis (Tavaborole Analogs)
The primary utility of 2-chloro-6-(hydroxymethyl)benzonitrile is as a scaffold for benzoxaboroles . The hydroxyl group facilitates the formation of the oxaborole ring, while the nitrile can be hydrolyzed or reduced.
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Mechanism: The chlorine atom is replaced by a boron moiety (via Miyaura borylation). The hydroxymethyl group then cyclizes onto the boron atom to form the stable oxaborole ring.
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Relevance: This mimics the core structure of Tavaborole (Kerydin) , an FDA-approved antifungal for onychomycosis that targets fungal leucyl-tRNA synthetase.
Isoindolinone Formation
The molecule undergoes cyclization to form isoindolin-1-ones (phthalimidines), which are pharmacophores in antipsychotics and anxiolytics.
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Pathway: Acid-catalyzed hydrolysis of the nitrile leads to an amide, which cyclizes with the hydroxymethyl group (with loss of water) to close the lactam ring.
Reactivity Map
Caption: Divergent synthetic applications leading to benzoxaboroles and isoindolinones.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate is limited, handling protocols should default to those for halogenated benzonitriles and benzyl alcohols .
| Hazard Class | Description | Precaution |
| Acute Toxicity | Nitriles can liberate cyanide ions metabolically. | Do not ingest. Work in a well-ventilated fume hood. |
| Skin/Eye Irritant | Benzyl alcohols are known irritants; alkyl halides (precursors) are lachrymators. | Wear nitrile gloves, safety goggles, and a lab coat. |
| Reactivity | Incompatible with strong oxidizers and strong acids (risk of hydrolysis). | Store in a cool, dry place under inert atmosphere (N₂). |
References
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Kinzel, T., et al. (2010).[2] A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society. (Context: Palladium catalysis in related benzonitrile systems).
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Bristol-Myers Squibb Company. (2015). Compounds useful as immunomodulators.[2] WO2015160641A2. (Context: Explicit synthesis of 2-chloro-6-(hydroxymethyl)benzonitrile via BH3 reduction).
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Anacor Pharmaceuticals. (2006). Boron-containing small molecules as anti-inflammatory agents. US Patent Application for Tavaborole analogs.[3] (Context: General chemistry of benzoxaborole formation from hydroxymethyl-benzonitriles).
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Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. (Context: Validation of the oxaborole pharmacophore).
